REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([O:10]C)[CH:5]=[C:6]([O:8]C)[CH:7]=1.B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:10])[CH:3]=1
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Name
|
|
Quantity
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20.71 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=C(C1)OC)OC
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Name
|
|
Quantity
|
56 mL
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Type
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reactant
|
Smiles
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B(Br)(Br)Br
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was slowly warmed to room temperature
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with water (100 ml), (sodium hydroxide scrubber required)
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Type
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CUSTOM
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Details
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partitioned between water (1000 ml) and dichloromethane (1000 ml)
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted twice with a mixture of dichloromethane and methanol (500 ml, 98:2
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Type
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WASH
|
Details
|
The combined organic extracts were washed with saturated brine (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |